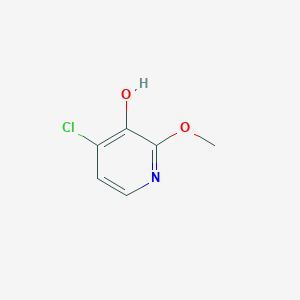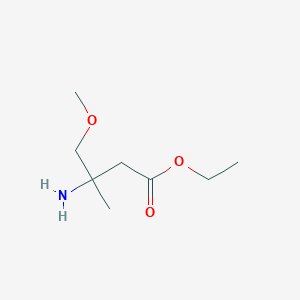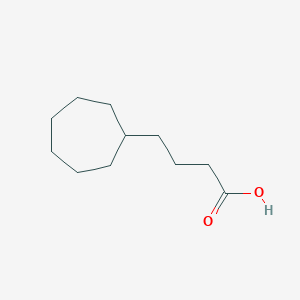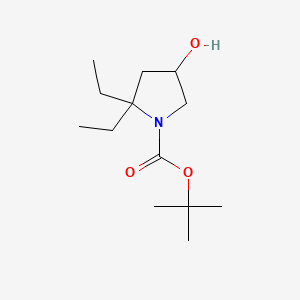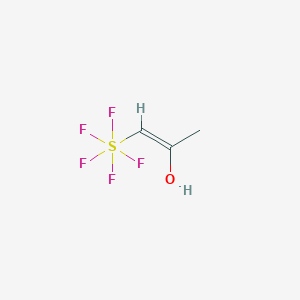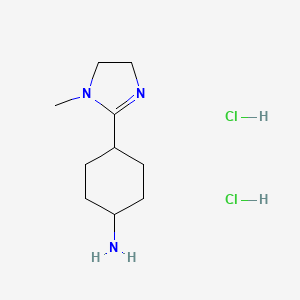
(1r,4r)-4-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)cyclohexan-1-aminedihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1r,4r)-4-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)cyclohexan-1-aminedihydrochloride is a synthetic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a cyclohexane ring substituted with an imidazole derivative, making it an interesting subject for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1r,4r)-4-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)cyclohexan-1-aminedihydrochloride typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and formaldehyde.
Cyclohexane Ring Substitution: The cyclohexane ring can be functionalized through various methods, including hydrogenation of aromatic precursors or direct substitution reactions.
Coupling Reaction: The imidazole derivative is then coupled with the cyclohexane ring under specific conditions, such as the presence of a base or catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the cyclohexane ring or the imidazole ring, depending on the reagents and conditions used.
Substitution: The compound can participate in substitution reactions, where functional groups on the cyclohexane or imidazole rings are replaced with other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction may produce fully saturated cyclohexane derivatives.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions, enhancing the efficiency of various chemical processes.
Material Science: It can be used in the synthesis of novel materials with unique properties.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, making it useful in biochemical research.
Cell Signaling: It can be used to study cell signaling pathways and their regulation.
Medicine
Drug Development: The compound may have potential as a therapeutic agent, particularly in the treatment of diseases involving imidazole-sensitive pathways.
Diagnostics: It can be used in diagnostic assays to detect specific biomolecules.
Industry
Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of other chemicals.
Pharmaceuticals: It may be employed in the production of pharmaceutical formulations.
Mécanisme D'action
The mechanism of action of (1r,4r)-4-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)cyclohexan-1-aminedihydrochloride involves its interaction with specific molecular targets. The imidazole ring may bind to metal ions or enzymes, modulating their activity. The cyclohexane ring may enhance the compound’s stability and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1r,4r)-4-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)cyclohexan-1-amine: Lacks the dihydrochloride component, which may affect its solubility and reactivity.
(1r,4r)-4-(1-methyl-1H-imidazol-2-yl)cyclohexan-1-amine: Features a fully aromatic imidazole ring, which may alter its chemical properties.
Uniqueness
The presence of the dihydrochloride component in (1r,4r)-4-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)cyclohexan-1-aminedihydrochloride enhances its solubility in water and may improve its stability. This makes it a unique compound with potential advantages in various applications.
Propriétés
Formule moléculaire |
C10H21Cl2N3 |
|---|---|
Poids moléculaire |
254.20 g/mol |
Nom IUPAC |
4-(1-methyl-4,5-dihydroimidazol-2-yl)cyclohexan-1-amine;dihydrochloride |
InChI |
InChI=1S/C10H19N3.2ClH/c1-13-7-6-12-10(13)8-2-4-9(11)5-3-8;;/h8-9H,2-7,11H2,1H3;2*1H |
Clé InChI |
SMTOSUSLVNYKIZ-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN=C1C2CCC(CC2)N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


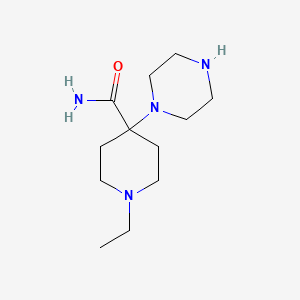
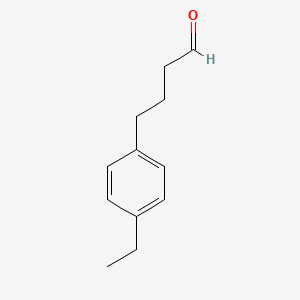
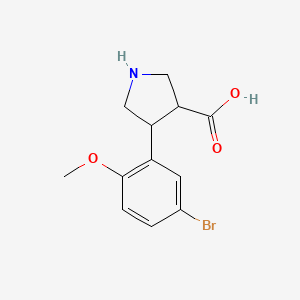
![Tert-butyl 6-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13619222.png)
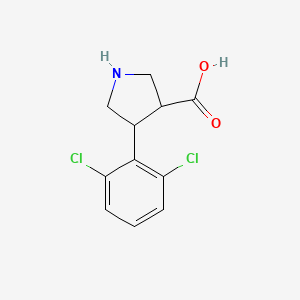
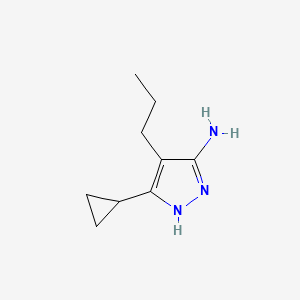
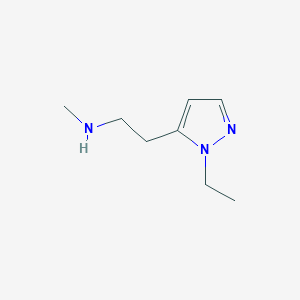
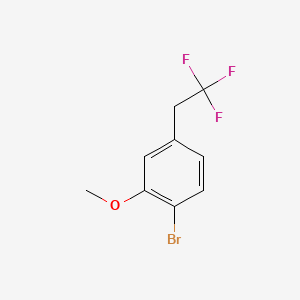
![rac-tert-butyl (1R,5S,6S)-1-amino-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate hydrochloride](/img/structure/B13619244.png)
